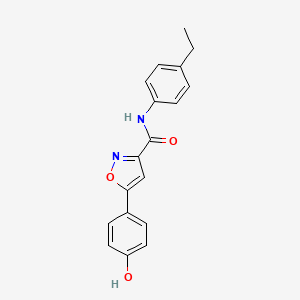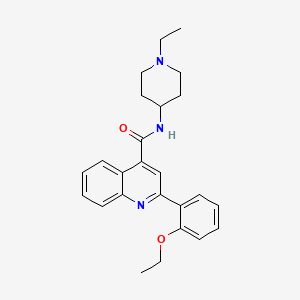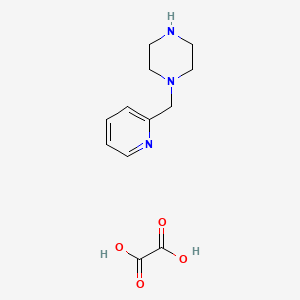
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
PHCCC acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, a type of receptor that is involved in regulating the release of glutamate, a neurotransmitter in the brain. By binding to N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, PHCCC enhances its activity, leading to an increase in the release of glutamate. This increase in glutamate release has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of glutamate in the brain, which can have neuroprotective effects and improve motor function. In addition, PHCCC has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. These effects are thought to be mediated by its action on N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PHCCC is its selectivity for N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, PHCCC has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of PHCCC is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on PHCCC. One area of interest is the potential therapeutic applications of PHCCC in treating neurological disorders such as Parkinson's disease and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of PHCCC to better understand its effects in vivo. Finally, there is a need for the development of more selective and potent positive allosteric modulators of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide to further explore the role of this receptor in neurological disorders.
Méthodes De Synthèse
PHCCC is synthesized by a series of chemical reactions that involve the coupling of 4-ethylphenyl isocyanate with 4-hydroxyphenylacetic acid followed by cyclization of the resulting intermediate to form isoxazole ring. The final product is obtained by the reaction of the isoxazole intermediate with ethyl chloroformate in the presence of triethylamine. The synthesis of PHCCC has been optimized to produce high yields and purity, making it a suitable candidate for research purposes.
Applications De Recherche Scientifique
PHCCC has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. In addition, PHCCC has been found to reduce anxiety-like behavior in animal models of anxiety and depression. These findings suggest that PHCCC may have potential therapeutic applications in treating these disorders.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-7-14(8-4-12)19-18(22)16-11-17(23-20-16)13-5-9-15(21)10-6-13/h3-11,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRGTWZFABLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)
![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)